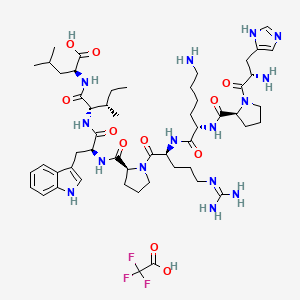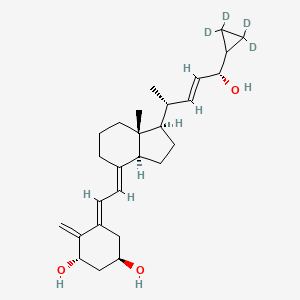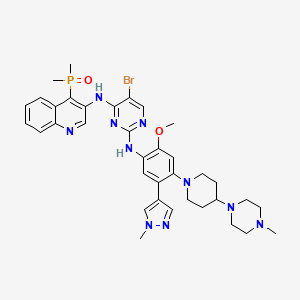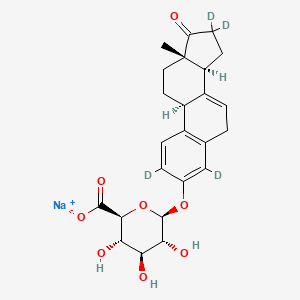
Chlorprothixene-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorprothixene-D6 is a deuterated form of Chlorprothixene, a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various analytical and pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorprothixene-D6 involves the incorporation of deuterium atoms into the Chlorprothixene molecule. The general synthetic route includes the following steps:
Formation of the Thioxanthene Core: The synthesis begins with the formation of the thioxanthene core structure. This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced into the thioxanthene core through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the thioxanthene core are synthesized using industrial-scale reactors.
Halogenation: The halogenation step is carried out in large reaction vessels with precise control over temperature and pressure.
Deuteration: The deuteration process is optimized for high yield and purity, often using specialized catalysts and deuterium sources.
化学反応の分析
Types of Reactions
Chlorprothixene-D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives.
科学的研究の応用
Chlorprothixene-D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Chlorprothixene in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for accurate quantification.
Drug Metabolism: Used to investigate the metabolic pathways and enzyme interactions of Chlorprothixene.
Biomedical Research: Utilized in studies related to neuropharmacology, psychiatry, and neurochemistry.
作用機序
Chlorprothixene-D6 exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The molecular targets include dopamine receptors, serotonin receptors, histamine receptors, muscarinic receptors, and adrenergic receptors.
類似化合物との比較
Chlorprothixene-D6 is compared with other similar compounds such as:
Chlorpromazine: Both are typical antipsychotics, but this compound has a different chemical structure and receptor binding profile.
Fluphenazine: Another typical antipsychotic with a different potency and side effect profile.
Haloperidol: A high-potency antipsychotic with a different mechanism of action and clinical use.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications.
List of Similar Compounds
- Chlorpromazine
- Fluphenazine
- Haloperidol
- Thioridazine
- Perphenazine
特性
分子式 |
C18H18ClNS |
|---|---|
分子量 |
321.9 g/mol |
IUPAC名 |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7-/i1D3,2D3 |
InChIキー |
WSPOMRSOLSGNFJ-QJFCXCQRSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H] |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)




![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
